Home > Products > Screening Compounds P109689 > N1-(4-fluorophenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide
N1-(4-fluorophenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide - 1049419-25-1

N1-(4-fluorophenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide

Catalog Number: EVT-2799495
CAS Number: 1049419-25-1
Molecular Formula: C20H22F2N4O2
Molecular Weight: 388.419
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)

  • Compound Description: FPMINT is a novel inhibitor of equilibrative nucleoside transporters (ENTs), exhibiting greater selectivity for ENT2 over ENT1. Research on FPMINT and its analogs focuses on their potential as therapeutic agents, particularly for cancer treatment and nucleotide synthesis regulation. []

2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690)

  • Compound Description: GLPG1690 is a first-in-class autotaxin inhibitor currently undergoing clinical evaluation for treating idiopathic pulmonary fibrosis. It effectively reduces lysophosphatidic acid (LPA) levels in plasma and shows efficacy in preclinical models of pulmonary fibrosis. []

6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79)

  • Compound Description: SN79 and its derivatives are sigma-2 receptor ligands investigated for their roles in cancer and neurodegenerative diseases. SN79 exhibits both cytotoxic effects in tumor cells and metabolic stimulation, suggesting a complex interplay with apoptotic and prosurvival pathways. []

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

  • Compound Description: This compound is a potent and selective class I histone deacetylase (HDAC) inhibitor with promising in vitro and in vivo antitumor activity, particularly against human myelodysplastic syndrome. It exhibits a favorable pharmacokinetic profile and minimal off-target effects, making it a potential candidate for further development as an oral anticancer agent. []

2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)isoindoline-1,3-dione derivatives

  • Compound Description: This series of compounds was synthesized as potential acetylcholinesterase inhibitors for Alzheimer's disease treatment. While they demonstrated anti-acetylcholinesterase activity, their potency was lower compared to the reference drug donepezil. []

1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines

  • Compound Description: This series of compounds focuses on optimizing the atypical dopamine transporter (DAT) inhibitor, 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol (JJC8-091, 3b). Modifications to the alicyclic amine moiety aimed to improve metabolic stability while retaining the desired DAT affinity and selectivity profile. []

N‐(4‐(4‐(2‐Halogenophenyl)piperazin‐1‐yl)butyl) Substituted Cinnamoyl Amide Derivatives

  • Compound Description: These compounds were synthesized and evaluated for their binding affinities at dopamine D2 and D3 receptors. The series aimed to develop ligands with high affinity and selectivity for D3 receptors, which are implicated in various neurological and psychiatric disorders. []

(E)-3-(2-Ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl}prop-2-en-1-one

  • Compound Description: This compound represents a specific analog within a series of compounds investigated for their structural properties and crystal packing behavior. The research focuses on understanding the influence of substituents and molecular conformation on intermolecular interactions in the solid state. []

(E)-1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-3-(4-ethoxyphenyl)prop-2-en-1-one

  • Compound Description: This compound, similar to the previous one, is part of a study focusing on crystal structure analysis and the investigation of intermolecular interactions in the solid state. []

3‐(4‐fluorophenyl)‐5‐isopropyl‐4‐(pyridin‐4‐yl)isoxazole (1)

  • Compound Description: This compound served as a starting point for developing isoform-selective casein kinase (CK) 1 inhibitors. The research aimed to enhance the selectivity of this initial hit toward CK1δ by introducing chiral iminosugar scaffolds. []

4-[3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl) propyljbenzonitrile (Finrozole)

  • Compound Description: Finrozole is a potent and selective nonsteroidal aromatase inhibitor. It exhibits antitumor activity by inhibiting the conversion of androgens to estrogens, which are implicated in the growth of hormone-dependent breast cancers. []

12-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-9α-hydroxy-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one

  • Compound Description: This compound was synthesized from 9α-hydroxyparthenolide, a natural product isolated from Anvillea radiata. The synthesis aimed to explore the chemical reactivity and potential biological activities of this natural product scaffold. []

(R)-4-(4-fluorophenyl)-1-[2-hydroxy-2-(3-methyl-1-benzofuran-2-yl)ethyl]piperazinium chloride propan-1-ol solvate

  • Compound Description: This hybrid compound was designed to possess antihypertensive, antioxidant, and β-adrenolytic activities. Its structure incorporates various pharmacophores known to contribute to these activities. []

4-[Bis(4-fluorophenyl)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-ium 3-carboxypropanoate

  • Compound Description: This salt is a derivative of flunarizine, a calcium channel blocker used to treat migraines and other conditions. The research focuses on its crystal structure and the role of hydrogen bonding in its solid-state organization. []

tert-Butyl 2-(6-{2-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl)acetate

  • Compound Description: This compound is an intermediate in the synthesis of more complex molecules, and its crystal structure has been determined. []

N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide (22a)

  • Compound Description: This compound is a potent and selective phospholipase D2 (PLD2) inhibitor. It exhibits promising anti-cancer properties, making it a valuable tool for studying PLD2 signaling and a potential lead for developing novel cancer therapeutics. []

4-(4-fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amido] pyrimidin-5-yl-methanol

  • Compound Description: This compound is an intermediate in the synthesis of rosuvastatin calcium, a statin medication used to lower cholesterol levels. A gas chromatography method was developed to determine residual organic solvents in this compound. []

N-(3,4-dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-[11C]carboxamide ([11C]DPFC, [11C]1)

  • Compound Description: [11C]DPFC is a positron emission tomography (PET) radiotracer developed for in vivo imaging of fatty acid amide hydrolase (FAAH) in the brain. It displays high binding affinity for FAAH and exhibits promising characteristics as a PET tracer for studying FAAH activity in living brains. []

(3R, 5S, E)-7-{2-(N-methylsulphonylamino)-4-(4-fluorophenyl)-6-isopropyl-pyrimidine-5-yl}-2,2-dimethyl-3,5-dioxane-6-heptenoic acid

  • Compound Description: This compound is a crucial intermediate in the synthesis of Rosuvastatin Calcium, a medication used to lower cholesterol levels. []

N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide hydrochloride

  • Compound Description: This compound is an improved AKT inhibiting compound. [, ]

2-{3-[4-(2-fluorophenyl)-piperazin-1-yl]-propyl}-2-aza-spiro[4.4]nonane-1,3-dione (7)

  • Compound Description: This compound, along with its related analogs, demonstrated anticonvulsant activity in the subcutaneous pentylenetetrazol (scPTZ) test, suggesting potential as antiepileptic agents. Additionally, these compounds exhibited affinity for serotonin 5-HT1A and 5-HT2A receptors. []

2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-nicotinamide

  • Compound Description: This compound belongs to the 1,3,4-thiadiazole class, some of which have shown pharmacological and antitumor activities. This specific derivative has been structurally characterized through X-ray diffraction analysis. []

N-(2-benzoylbenzofuran-3-yl)-3-(4-(2-fluorophenyl)piperazin-1-yl) propanamide (6h)

  • Compound Description: This compound exhibited the most potent anticonvulsant activity among a series of synthesized N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs in both maximal electroshock seizure (MES) and subcutaneous metrazol (scMET) seizure tests. []

N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-2-(1-{2-[2-(2-methoxyethoxy)phenyl]ethyl}piperidin-4-yl)acetamide (4f)

  • Compound Description: 4f is a potent and selective T-type Ca(2+) channel blocker. It demonstrated significant antihypertensive activity in spontaneously hypertensive rats without inducing reflex tachycardia, a common side effect of traditional L-type Ca(2+) channel blockers. []

(S)-ethyl{[4-(4-fluorophenyl)-5-[(1-(6-methoxynaphtalen-2-yl)ethyl)]-4H-1,2,4-triazole-3-yl]sulphanyl}acetate (5)

  • Compound Description: This compound, along with its series, were synthesized as potential anticancer agents based on the structure of the nonsteroidal anti-inflammatory drug (S)-naproxen. In vitro anticancer activity evaluation against PC-3, DU-145, and LNCaP prostate cancer cell lines showed that these compounds exhibited moderate anticancer activity. []

(2R-trans-5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1H-pyrrole-3-carboxamide

  • Compound Description: This compound represents a class of trans-6-[2-(1-yl-pyrrole substituted) alkyl] pyran-2-ones, synthesized as potential cholesterol-lowering agents. They are biotransformed into hypolipidemic and hypocholesterolemic drugs. []

(3-((E)-(4-((E)-1-((4-bromo-2-fluorophenyl)imino)ethyl)phenyl)diazenyl)naphthalen-2-ol (HSBAN) (L1)

  • Compound Description: HSBAN is a halogenated azo-Schiff base ligand synthesized and characterized alongside its transition metal complexes. These complexes, including those with Co, Ni, Cu, Cd, and Hg, were studied for their potential applications in various fields. []

2-(allylthio)-3-(4-(2-fluorophenyl)piperazin-1-yl)naphthalene-1,4-dione (4)

  • Compound Description: This compound is a novel N,S-substituted naphthoquinone analogue synthesized from known aminonaphthoquinone derivatives and allyl mercaptan. Its structure was confirmed by spectroscopic methods, including FT-IR, NMR, and MS. []

1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

  • Compound Description: This compound displayed significant anticancer activity against the glioblastoma U-87 cell line, making it a potential candidate for further development as an anticancer agent. []

Dialkyl 1-(fluorophenyl)piperazin-4-ylmethyl phosphonates (3a–f)

  • Compound Description: These aminophosphonates, incorporating a 1-(fluorophenyl)piperazin-4-ylmethyl moiety, were synthesized and evaluated for their affinity towards serotonin receptors (5-HT1A, 5-HT6, and 5-HT7). They demonstrated moderate interactions with these receptors, suggesting potential applications in treating conditions related to serotonin signaling. []

2‐(4‐{[3‐(4‐fluorophenyl)‐1,2,4‐oxadiazol‐5‐yl]methyl})‐1‐piperazinyl)‐N‐(4‐methylphenyl)acetamide (7)

  • Compound Description: This compound is a small-molecule inhibitor of HIV-1 assembly. It targets the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding site of the HIV-1 matrix (MA) protein, inhibiting viral replication. []

(E)-3-(3-fluorophenyl)-1-(1-methyl-1H-pyrrol-2-yl)prop-2-en-1-one (3j)

  • Compound Description: This compound displayed excellent antifungal activity against R. solani. Molecular docking studies suggested that it inhibits the enzyme succinate dehydrogenase (SDH). []

(3-cyano-1H-indol-7-yl)[4-(4-fluorophenethyl)piperazin-1-yl]-methanone

  • Compound Description: This compound is synthesized through a specific process involving the conversion of an indole ester. []

2‐phenyl‐3,3α‐dihydro‐4‐oxo‐5‐[4‐(4‐fluorophenyl)piperazin‐1‐yl]methylpyrazolo[1,5‐d][1,2,4] triazine (SM3)

  • Compound Description: SM3, along with its analog SMI, were evaluated for antinociceptive and antidepressant effects in mice. []

N-[2-(4-18F-Fluorobenzamido)Ethyl]Maleimide (18F-FBEM)

  • Compound Description: 18F-FBEM is a thiol-reactive 18F-labeling agent used for PET imaging. It was specifically applied to label thiolated RGD peptides for targeting αvβ3 integrin, a protein involved in angiogenesis and tumor metastasis. []
Overview

N1-(4-fluorophenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is a complex organic compound with potential applications in medicinal chemistry, particularly in the field of pharmacology. This compound belongs to the class of oxalamides, which are characterized by the presence of an oxalamide functional group. Its unique molecular structure suggests that it may interact with biological targets, making it a subject of interest for further research.

Source

The compound can be synthesized through various chemical methods, including the Mannich reaction and other organic synthesis techniques. Its synthesis often involves the use of piperazine derivatives and fluorinated phenyl groups, which contribute to its biological activity.

Classification

This compound is classified as an oxalamide derivative due to its structural components. It contains a piperazine moiety, which is commonly found in many pharmaceutical agents, indicating its potential as a drug candidate.

Synthesis Analysis

The synthesis of N1-(4-fluorophenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide typically involves several key steps:

  1. Starting Materials: The synthesis begins with the preparation of 4-fluorophenylpiperazine and other relevant reagents such as ethyl chloroformate.
  2. Mannich Reaction: The Mannich reaction is a crucial step where formaldehyde and piperazine derivatives react to form the desired oxalamide structure.
  3. Reaction Conditions: The reaction is usually conducted under controlled temperatures and may require solvents like dichloromethane or ethanol for optimal yield.
  4. Purification: Following the reaction, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Technical details regarding specific reaction conditions can vary based on the laboratory protocols used.

Molecular Structure Analysis

The molecular formula for N1-(4-fluorophenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is C25H26F2N4O3, indicating a complex arrangement of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.

Structure Data

  • Molecular Weight: 468.5 g/mol
  • Structural Features: The compound features two fluorinated phenyl groups and a piperazine ring, contributing to its potential lipophilicity and ability to cross biological membranes.
Chemical Reactions Analysis

N1-(4-fluorophenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions typical of amides and oxalamides:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield corresponding carboxylic acids and amines.
  2. Substitution Reactions: The presence of fluorine atoms may enhance electrophilicity, allowing for nucleophilic substitution reactions.
  3. Reduction Reactions: The compound may also participate in reduction reactions that can modify its functional groups.

Technical details regarding these reactions would depend on specific experimental conditions used in research studies.

Process Data

The mechanism may involve:

  • Binding affinity to serotonin or dopamine receptors due to the piperazine moiety.
  • Modulation of signaling pathways that influence mood or cognitive functions.

Further pharmacological studies would be necessary to elucidate specific interactions and effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to light yellow solid.
  • Solubility: May have limited solubility in water but could be soluble in organic solvents like ethanol or dichloromethane.

Chemical Properties

Relevant data from studies indicate that physical properties can significantly influence biological activity.

Applications

N1-(4-fluorophenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide has potential applications in scientific research, particularly in:

  • Pharmaceutical Development: As a candidate for developing new medications targeting neurological disorders.
  • Chemical Biology: To study receptor interactions and signaling pathways influenced by piperazine derivatives.

Research into this compound's efficacy and safety profile could lead to significant advancements in therapeutic options for various conditions.

Properties

CAS Number

1049419-25-1

Product Name

N1-(4-fluorophenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide

IUPAC Name

N'-(4-fluorophenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]oxamide

Molecular Formula

C20H22F2N4O2

Molecular Weight

388.419

InChI

InChI=1S/C20H22F2N4O2/c21-15-1-5-17(6-2-15)24-20(28)19(27)23-9-10-25-11-13-26(14-12-25)18-7-3-16(22)4-8-18/h1-8H,9-14H2,(H,23,27)(H,24,28)

InChI Key

OLKLUTREZINZOZ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.